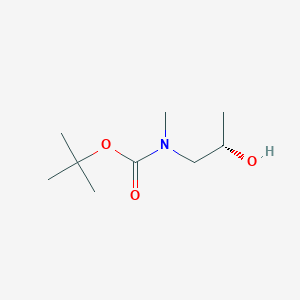

![molecular formula C11H13N3O B2361007 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198236-41-6](/img/structure/B2361007.png)

5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The specific molecular structure of “this compound” would require more specific data or a detailed analysis using specialized software or tools.Chemical Reactions Analysis

Pyrazole compounds are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not detailed in the available resources.Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a pivotal role in synthesizing medicinally significant scaffolds, such as 5H-pyrano[2,3-d]pyrimidines. These scaffolds are foundational in the development of lead molecules due to their bioavailability and broader synthetic applications. The research emphasizes the synthetic pathways employed for developing various derivatives through one-pot multicomponent reactions, showcasing the importance of hybrid catalysts in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, and anti-inflammatory activities. This review outlines synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in developing new drug candidates and the ongoing need for medicinal chemists to explore this privileged scaffold further (Cherukupalli et al., 2017).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine has emerged as a versatile scaffold in kinase inhibitor design, attributable to its ability to interact with kinases via multiple binding modes. This review covers patents and peer-reviewed articles on pyrazolo[3,4-b]pyridine as a key element for kinase inhibitor binding, showcasing its application across various kinase targets and its potential in enhancing inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, are crucial for their roles in organic synthesis, catalysis, and medicinal applications. Their versatility and biological importance have led to advancements in metal complexes formation, catalysts design, and the discovery of compounds with anticancer, antibacterial, and anti-inflammatory activity. This review aims to provide insights into the organic synthesis and medical application potential of heterocyclic N-oxide compounds (Li et al., 2019).

Properties

IUPAC Name |

5-methyl-2-[(1-methylpyrazol-4-yl)methoxy]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9-3-4-11(12-5-9)15-8-10-6-13-14(2)7-10/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKKOYWAYYFZMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OCC2=CN(N=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)

![7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2360925.png)

![N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2360926.png)

![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2360930.png)

![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)

![6-(4-fluorobenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360937.png)

![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360942.png)